2-(Bromomethyl)-4-(difluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c8-4-6-3-5(7(9)10)1-2-11-6/h1-3,7H,4H2 |
InChI Key |
YOLIJXRWEZDGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure the selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-4-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and inhibitors for biological targets.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(difluoromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The difluoromethyl group can influence the reactivity and stability of the compound through electronic effects, such as inductive and hyperconjugative interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-(Bromomethyl)-4-(difluoromethyl)pyridine with structurally related pyridine derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The presence of -CF2H and -CF3 groups (e.g., in and ) enhances electrophilicity at the bromomethyl site, facilitating nucleophilic substitutions. These groups also increase molecular weight and density compared to simpler analogs .
- Halogen Position : Bromine at the 2-position (as in the target compound) versus 4-position () alters steric and electronic environments, impacting reactivity in cross-coupling reactions .
Synthetic Utility :
- Compounds like 4-Bromo-2-(difluoromethyl)pyridine () are used in Suzuki-Miyaura couplings due to the bromine’s compatibility with palladium catalysts. In contrast, bromomethyl groups enable alkylation or functionalization of biomolecules (e.g., protein inhibitors) .
- The trifluoromethoxy group in introduces lipophilicity, a desirable trait in blood-brain barrier penetration for CNS drugs .
Physicochemical Properties
- Density and Boiling Points: Bromomethyl derivatives generally exhibit higher densities (e.g., 1.646 g/cm³ in ) than non-brominated analogs. Predicted boiling points for these compounds often exceed 300°C due to strong intermolecular halogen interactions .
- Melting Points: Halogenated pyridines with multiple substituents (e.g., ) show higher melting points (>200°C) compared to mono-substituted derivatives (e.g., 3-(Bromomethyl)pyridine, ~100–150°C) .
Biological Activity
2-(Bromomethyl)-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound may serve as a valuable scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 224.03 g/mol
- IUPAC Name : this compound
- CAS Number : 902836-44-6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and potential anticancer properties. Its structure allows for interactions with various biological targets, making it an interesting compound for further investigation.
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting autotaxin, an enzyme implicated in inflammatory diseases. By reducing lysophosphatidic acid levels, it may attenuate inflammatory responses and fibrosis, which is beneficial in treating chronic liver diseases and other conditions related to neuroinflammation .
2. Anticancer Activity
In vivo studies have demonstrated the anticancer potential of compounds related to this compound. For example, derivatives featuring halomethyl substitutions have exhibited significant antiproliferative activity against various cancer cell lines, including colorectal and pancreatic cancers . The mechanism often involves ligand-based alkylating reactions that disrupt cellular processes essential for tumor growth.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A study evaluated a series of halomethyl-substituted pyridines, revealing that certain derivatives showed significant inhibition of tumor growth in zebrafish models at concentrations lower than their in vitro IC50 values .
- Quorum Sensing Inhibition : Another investigation into pyridine derivatives demonstrated their effectiveness as quorum sensing inhibitors in Pseudomonas aeruginosa, suggesting that modifications like difluoromethyl groups can enhance biological activity compared to traditional compounds .
Data Table: Biological Activity Comparison
| Compound | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| This compound | Enzyme Inhibition | Not specified | Autotaxin inhibition |
| Halomethyl-substituted pyridines | Anticancer Activity | <8 | Pancreatic tumor growth inhibition |
| 4-NPO (quorum sensing inhibitor) | Quorum Sensing | 33 ± 1.12 | Biofilm formation |
| 2-Difluoromethylpyridine | Quorum Sensing | 19 ± 1.01 | Biofilm formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
